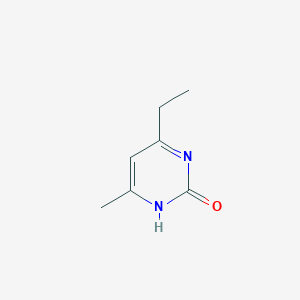
6-エチル-4-メチル-1,2-ジヒドロピリミジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound with the molecular formula C7H10N2O. It belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and materials science .
科学的研究の応用
6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development due to its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one can be achieved through the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction typically requires acidic conditions and can be catalyzed by various Lewis acids or solid acid catalysts . For instance, the reaction between ethyl acetoacetate, acetaldehyde, and urea under solvent-free conditions using a Ziegler–Natta catalyst system has been reported .
Industrial Production Methods
Industrial production methods for 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one often involve optimizing the Biginelli reaction for higher yields and shorter reaction times. This can be achieved by using heterogeneous catalysts such as Montmorillonite-KSF or graphite, which are reusable and environmentally friendly .
化学反応の分析
Types of Reactions
6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones and pyrimidinones, which can have significant biological and pharmaceutical activities .
作用機序
The mechanism of action of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with biological macromolecules, influencing their structure and function. This interaction can lead to the modulation of various biological processes, such as enzyme activity and signal transduction pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one include other dihydropyrimidinones and thiones, such as:
- 4-Methyl-1,2-dihydropyrimidin-2-one
- 6-Methyl-4-oxo-1,4-dihydropyrimidin-2-ylurea
- 2-Ureido-4-methyl-1,2-dihydropyrimidin-2-one .
Uniqueness
What sets 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and applications. Its ethyl and methyl groups can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for research and development .
生物活性
6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one (also referred to as DHPM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Overview of Dihydropyrimidinones (DHPMs)
Dihydropyrimidinones are a class of compounds that have been studied for their potential as pharmaceuticals. The structural features of DHPMs, particularly the presence of substituents on the aromatic rings, can significantly influence their biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of DHPMs, including 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one. Research indicates that this compound exhibits activity against various fungal pathogens, including Candida albicans and Cryptococcus neoformans.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one against C. albicans at approximately 50 µg/mL and against C. neoformans at lower concentrations, indicating its potential as an antifungal agent .
Anticancer Activity
The anticancer potential of DHPMs has also been explored. For instance, in vitro studies have shown that 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one can inhibit the proliferation of glioma cell lines with no acute toxicological effects observed in preclinical models . This suggests a favorable safety profile for further development.
The mechanism through which 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell growth and proliferation, leading to reduced tumor growth.
- Cell Membrane Disruption : Its interaction with fungal cell membranes may compromise their integrity, leading to cell death .
Pharmacokinetics and Toxicology
A study evaluating the pharmacokinetics of 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one showed linear pharmacokinetics and adequate bioavailability after oral administration in rat models. This suggests that the compound could be developed into an effective oral medication .
Comparative Studies
Comparative studies with other DHPM derivatives indicate that structural variations can lead to significant differences in biological activity. For example:
| Compound | MIC against C. albicans (µg/mL) | MIC against C. neoformans (µg/mL) |
|---|---|---|
| 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one | 50 | 32 |
| Other DHPM Derivative A | 70 | 45 |
| Other DHPM Derivative B | 60 | 40 |
This table illustrates that while some derivatives show promise, 6-Ethyl-4-methyl-1,2-dihydropyrimidin-2-one demonstrates superior antifungal activity .
特性
IUPAC Name |
4-ethyl-6-methyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-5(2)8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZLNGLMNBGKAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=O)NC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














